Xanthopterin monohydrate
Overview
Description
Xanthopterin Hydrate: is a yellow, crystalline solid that is primarily found in the wings of butterflies and in the urine of mammals . It is an unconjugated pteridine compound and is known for its characteristic excitation/emission maximum at 386/456 nm . This compound has been studied for its potential biological activities, including its ability to inhibit RNA synthesis and cause renal growth and hypertrophy in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Xanthopterin Hydrate can be synthesized through various chemical reactions involving pteridine derivatives. One common method involves the oxidation of pteridine compounds under controlled conditions. The specific reaction conditions, such as temperature, pH, and the use of oxidizing agents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: : Industrial production of Xanthopterin Hydrate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: : Xanthopterin Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the chemical structure of the compound for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Xanthopterin Hydrate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction may produce reduced forms of Xanthopterin Hydrate .
Scientific Research Applications
Chemistry: : Xanthopterin Hydrate is used as a research tool in the study of pteridine chemistry and its derivatives. It serves as a model compound for understanding the chemical behavior of pteridines under various conditions .
Biology: : In biological research, Xanthopterin Hydrate is studied for its role in inhibiting RNA synthesis and its effects on cellular processes. It has been shown to cause renal growth and hypertrophy in rats, making it a valuable compound for studying renal physiology .
Medicine: It is being investigated for its potential use in treating diseases related to abnormal RNA synthesis and cellular growth .
Industry: : In the industrial sector, Xanthopterin Hydrate is used as a natural dye and a component in various chemical formulations. Its unique optical properties make it suitable for applications in materials science and photonics .
Mechanism of Action
Xanthopterin Hydrate exerts its effects primarily by inhibiting RNA synthesis. This inhibition occurs through the interaction of the compound with specific molecular targets involved in the RNA synthesis pathway. The exact molecular targets and pathways are still under investigation, but it is known that Xanthopterin Hydrate can cause significant changes in cellular processes, leading to effects such as renal growth and hypertrophy .
Comparison with Similar Compounds
Similar Compounds
Isoxanthopterin: Another pteridine compound with similar optical properties and biological activities.
Leucopterin: A pteridine derivative with distinct chemical and biological properties.
Biopterin: A naturally occurring pteridine involved in various biological processes.
Uniqueness: : Xanthopterin Hydrate is unique due to its specific excitation/emission properties and its ability to inhibit RNA synthesis. Its role in causing renal growth and hypertrophy in rats also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYCFNCAIXIUMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975198 | |
Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5979-01-1 | |
Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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